Fecn4 bpy

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

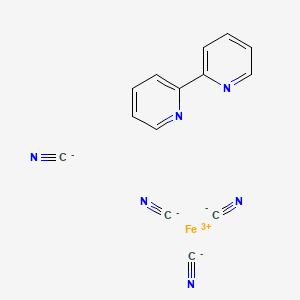

Fecn4 bpy, also known as this compound, is a useful research compound. Its molecular formula is C14H8FeN6- and its molecular weight is 316.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photovoltaic Applications

1. Charge Transfer Dynamics

[Fe(CN)₄(bpy)]²⁻ has been studied extensively for its role in charge transfer processes, particularly in dye-sensitized solar cells (DSSCs). Research indicates that this compound exhibits a longer metal-to-ligand charge transfer (MLCT) excited state lifetime compared to other iron complexes, which enhances its efficiency in solar energy conversion. Specifically, studies have demonstrated that the MLCT excited state lifetime of [Fe(CN)₄(bpy)]²⁻ is extended by more than two orders of magnitude compared to [Fe(bpy)₃]²⁺, making it a benchmark for interpreting excited state dynamics in iron-centered systems designed for solar energy applications .

2. Ultrafast Spectroscopy Techniques

Advanced techniques such as femtosecond resolution optical and X-ray spectroscopies have been employed to characterize the electronic excited state dynamics of [Fe(CN)₄(bpy)]²⁻. These methods allow researchers to track the time evolution of the Fe spin moment and provide insights into the relaxation dynamics initiated by visible pump pulses. The results indicate that ultrafast spin crossover is suppressed in this compound, contributing to improved performance in solar cell applications .

Catalytic Applications

1. Redox Catalysis

[Fe(CN)₄(bpy)]²⁻ has shown promise as a redox catalyst in various chemical reactions. For instance, its reactivity with persulfate ions (S₂O₈²⁻) has been investigated in aqueous micellar solutions, revealing significant insights into its catalytic properties. The reaction kinetics indicate that [Fe(CN)₄(bpy)]²⁻ can effectively facilitate electron transfer processes, making it a candidate for applications in environmental remediation and organic synthesis .

2. Electrocatalysis

The electrocatalytic properties of [Fe(CN)₄(bpy)]²⁻ have been explored for its potential use in fuel cells and batteries. The compound's ability to undergo reversible redox reactions enhances its utility as an electrode material, contributing to the development of more efficient energy storage systems.

Biological Applications

1. Biochemical Sensing

The unique electronic properties of [Fe(CN)₄(bpy)]²⁻ make it suitable for use in biochemical sensors. Its ability to undergo redox reactions can be harnessed for the detection of various biomolecules, including glucose and other metabolites. Studies have indicated that integrating this compound into sensor designs can improve sensitivity and selectivity due to its favorable electrochemical characteristics.

2. Antimicrobial Activity

Recent research has suggested potential antimicrobial applications for [Fe(CN)₄(bpy)]²⁻. Its interaction with biological membranes and ability to generate reactive oxygen species upon excitation could be leveraged for developing new antimicrobial agents. Further investigations are needed to fully elucidate these properties and their implications for medical applications.

Case Studies

Case Study 1: Solar Cell Performance

A study conducted by Yang et al. demonstrated that [Fe(CN)₄(bpy)]²⁻ can inject charges into TiO₂ effectively, ruling out thermodynamic driving forces as limitations for solar cell performance. The findings suggest that fast charge recombination may be a critical factor affecting overall efficiency .

Case Study 2: Catalytic Reaction Kinetics

Research investigating the reaction between [Fe(CN)₄(bpy)]²⁻ and persulfate ions revealed detailed kinetic data that supports its application as a redox catalyst. The results indicated a significant rate enhancement compared to traditional catalysts, highlighting its potential for use in organic synthesis .

属性

CAS 编号 |

22337-23-1 |

|---|---|

分子式 |

C14H8FeN6- |

分子量 |

316.1 g/mol |

IUPAC 名称 |

iron(3+);2-pyridin-2-ylpyridine;tetracyanide |

InChI |

InChI=1S/C10H8N2.4CN.Fe/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;4*1-2;/h1-8H;;;;;/q;4*-1;+3 |

InChI 键 |

IARXNQUCPIQIQK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |

同义词 |

FeCN4 BPY tetracyano-2,2-bipyridine iron (III) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。